

The Versatile Scaffold: Application Notes on 4-tert-Butylpiperidine in Medicinal Chemistry

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Compound of Interest

Compound Name: **4-tert-Butylpiperidine**

Cat. No.: **B1294329**

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For Researchers, Scientists, and Drug Development Professionals

The **4-tert-butylpiperidine** moiety is a privileged scaffold in medicinal chemistry, prized for its ability to impart desirable pharmacokinetic and pharmacodynamic properties to drug candidates. Its bulky tert-butyl group can serve as a metabolic block, enhancing stability, while the piperidine ring provides a versatile framework for introducing diverse functionalities to precisely target a range of biological receptors and enzymes. This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of novel therapeutics incorporating this valuable structural motif.

Key Applications in Drug Discovery

The **4-tert-butylpiperidine** scaffold has been successfully employed in the development of agents targeting a variety of diseases, including cancer, neurological disorders, and pain. Notable examples include its incorporation into:

- Anticancer Agents: As a key intermediate in the synthesis of Vandetanib, a multi-targeted tyrosine kinase inhibitor.
- Sigma-1 Receptor Ligands: For the potential treatment of neurodegenerative diseases, psychiatric disorders, and pain.
- TRPV1 Antagonists: As a promising avenue for the development of novel analgesics.

Quantitative Bioactivity Data

The following table summarizes the *in vitro* bioactivity of representative **4-tert-butylpiperidine** derivatives against their respective targets. This data highlights the potential for potent and selective modulation of these important biological molecules.

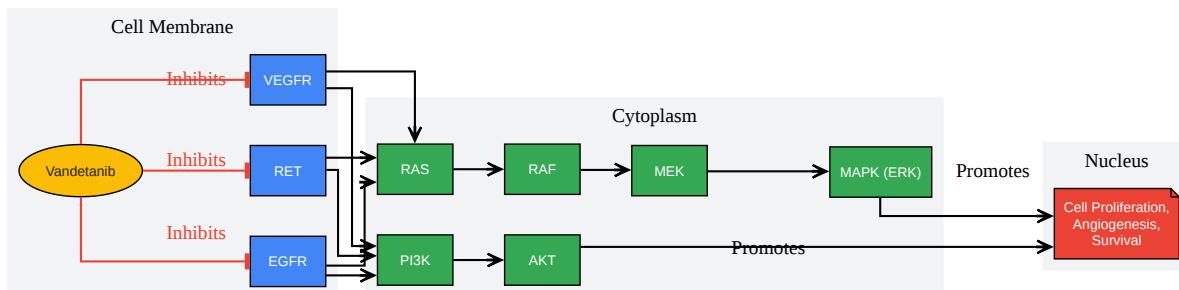
Compound ID	Target	Assay Type	IC50 (nM)	Ki (nM)	Cell Line	Reference
Vandetanib	VEGFR2	Kinase Assay	40	-	-	[1]
EGFR	Kinase Assay	500	-	-	-	[1]
RET	Kinase Assay	100	-	-	-	[1]
BCTC	rat TRPV1 (capsaicin-induced)	Ca2+ influx	35	-	HEK293	
rat TRPV1 (acid-induced)		Ca2+ influx	6.0	-	HEK293	
Compound 6	Sigma-1 Receptor	Radioligand Binding	-	0.35	-	[2]
Sigma-2 Receptor	Radioligand Binding	-	63	-	-	[2]
Compound 7	Sigma-1 Receptor	Radioligand Binding	-	0.41	-	[2]
Compound 9	Sigma-1 Receptor	Radioligand Binding	-	0.38	-	[2]
Sigma-2 Receptor	Radioligand Binding	-	46	-	-	[2]

Signaling Pathways

The biological effects of **4-tert-butylpiperidine**-containing compounds are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Vandetanib Signaling Pathway

Vandetanib exerts its anticancer effects by simultaneously inhibiting multiple receptor tyrosine kinases (RTKs): Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene.^{[3][4]} This multi-targeted approach disrupts downstream signaling cascades, including the PI3K/AKT and MAPK pathways, which are critical for tumor growth, angiogenesis, and metastasis.^[3]



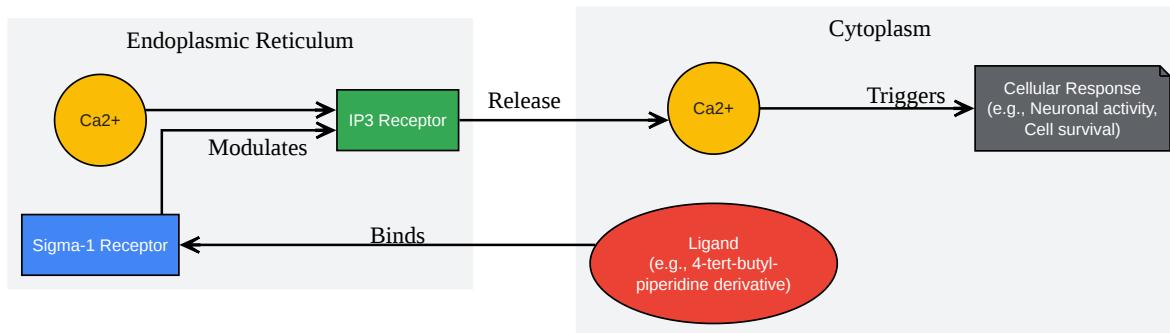
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Caption: Vandetanib inhibits key RTKs, blocking downstream pro-survival pathways.

Sigma-1 Receptor Signaling

The sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface.^[5] It plays a crucial role in regulating intracellular calcium signaling by modulating the activity of the inositol 1,4,5-trisphosphate (IP3)

receptor.[5] Ligand binding to the sigma-1 receptor can influence a variety of downstream cellular processes, including cell survival, proliferation, and neurotransmission.

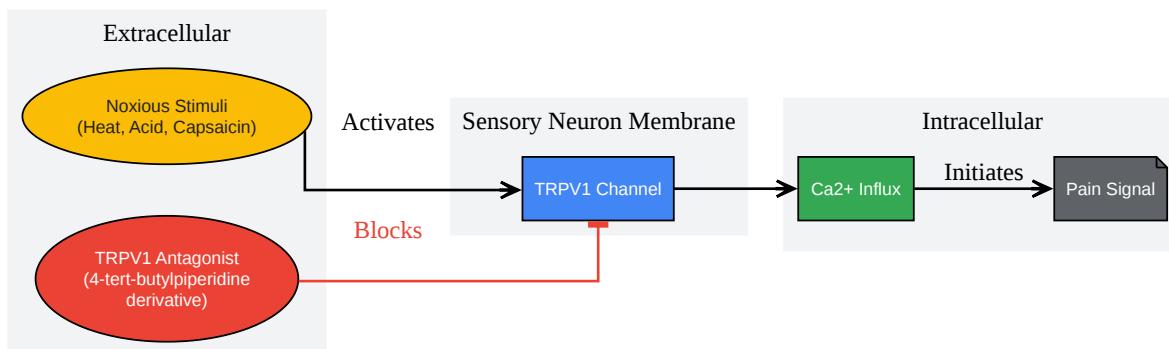


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Caption: Ligand binding to Sigma-1R modulates Ca²⁺ release from the ER.

TRPV1 Antagonist Mechanism of Action

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel primarily expressed in sensory neurons that is activated by various noxious stimuli, including heat, acid, and capsaicin.[6] Activation of TRPV1 leads to an influx of cations, predominantly Ca²⁺, resulting in pain sensation.[6] TRPV1 antagonists containing the **4-tert-butylpiperidine** scaffold block the channel, preventing cation influx and thereby producing an analgesic effect.



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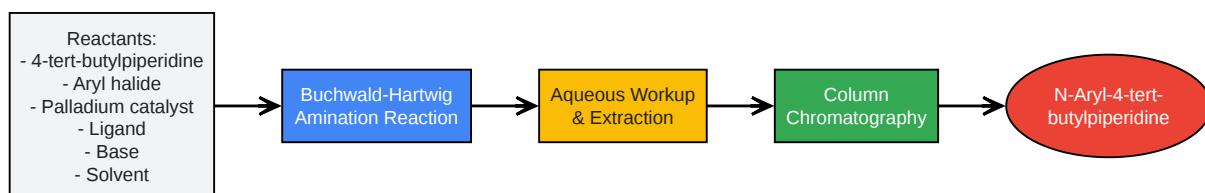
Caption: TRPV1 antagonists block the channel, preventing pain signaling.

Experimental Protocols

Detailed methodologies for the synthesis of a representative **4-tert-butylpiperidine** derivative and for key biological assays are provided below.

Synthesis of N-Aryl-4-tert-butylpiperidine

This protocol describes a general method for the N-arylation of **4-tert-butylpiperidine** using a Buchwald-Hartwig amination reaction.



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